N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Overview
Description
The compound contains a phenoxy group attached to an acetamide group, which is N-substituted with a methyl group. It also contains a tetramethyl-1,3,2-dioxaborolane group . These groups are common in organic chemistry and are often involved in various chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar groups are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors such as the steric hindrance of the tetramethyl-1,3,2-dioxaborolane group and the electronic effects of the phenoxy and acetamide groups. Unfortunately, without specific studies or computational modeling, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the boron in the dioxaborolane group can form bonds with other atoms, and the phenoxy and acetamide groups can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could impact its solubility in various solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Research has focused on synthesizing related compounds and analyzing their structure using techniques like X-ray diffraction, FT-IR, 1H NMR, and DFT calculations. Studies have highlighted the importance of these compounds in understanding molecular conformation, electronic properties, and vibrational properties, aiding in the development of new materials and pharmaceuticals (Qing-mei Wu et al., 2021), (P.-Y. Huang et al., 2021).
Applications in Material Science
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : These compounds have been investigated for their molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and NBO analysis. Such studies are crucial for designing molecules with desired electronic and optical properties for applications in material science and photovoltaics (P.-Y. Huang et al., 2021).
Potential Pharmacological Applications
- Anticancer Activity : Some derivatives have been synthesized and evaluated for their anticancer activity, highlighting the potential of these compounds in drug development. For example, certain derivatives showed promising results against various cancer cell lines, indicating the potential for further exploration as anticancer agents (A. Karaburun et al., 2018).
Novel Chemical Entities and Their Evaluation
- Novel Compound Synthesis and Evaluation : Researchers have developed novel compounds for potential use in various fields, including as cooling agents and in the evaluation of their safety and efficacy for food and beverage applications, indicating the wide range of applications for these chemical entities (D. Karanewsky et al., 2015).
Future Directions
properties
IUPAC Name |
N-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBOYHAXHPLCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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